molecular formula C9H10BrNO2 B034178 2-(2-Bromo-4-methylphenoxy)acetamide CAS No. 102066-01-3

2-(2-Bromo-4-methylphenoxy)acetamide

Cat. No. B034178
CAS RN: 102066-01-3
M. Wt: 244.08 g/mol
InChI Key: CKBRNCLZMLTJDM-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenoxy)acetamide (BMPAA) is an organic compound that has seen a surge in research in recent years due to its potential applications in the laboratory. BMPAA is a heterocyclic compound with a bromine atom in the 2-position, a methyl group in the 4-position, and an acetamide group in the 5-position. It is a colorless solid that is soluble in water and ethanol, and insoluble in most organic solvents. BMPAA is a relatively new compound in the field of organic chemistry, and its potential applications are just beginning to be explored.

Safety and Hazards

The safety data sheet for “2-(2-Bromo-4-methylphenoxy)acetamide” can be found online . It’s important to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBRNCLZMLTJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358169
Record name 2-(2-bromo-4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102066-01-3
Record name 2-(2-bromo-4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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